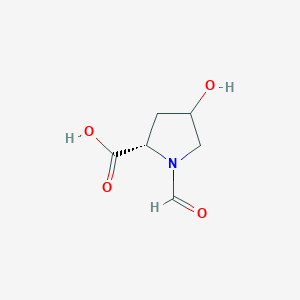
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of both formyl and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.
Formylation: The formyl group can be introduced using formic acid or formic anhydride under acidic conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-proline: A precursor in the synthesis of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid.
Pyrrolidine-2-carboxylic acid: Lacks the formyl and hydroxyl groups but shares the pyrrolidine ring structure.
Uniqueness
Functional Groups: The presence of both formyl and hydroxyl groups makes this compound unique compared to its analogs.
Chirality: The (2S) configuration adds to its specificity in biological interactions.
Propriétés
Formule moléculaire |
C6H9NO4 |
|---|---|
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-7-2-4(9)1-5(7)6(10)11/h3-5,9H,1-2H2,(H,10,11)/t4?,5-/m0/s1 |
Clé InChI |
ZYGVQVNLEWIWQF-AKGZTFGVSA-N |
SMILES isomérique |
C1[C@H](N(CC1O)C=O)C(=O)O |
SMILES canonique |
C1C(CN(C1C(=O)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B12864682.png)
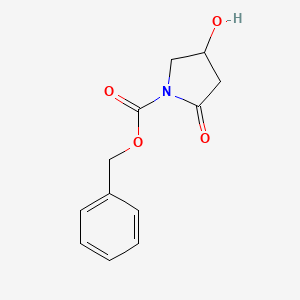

![2-(Methylthio)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12864694.png)
![6-(2-Carboxyvinyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12864697.png)
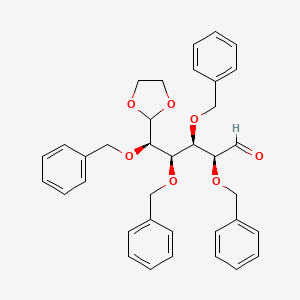
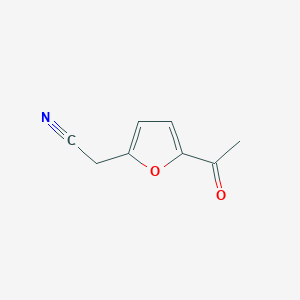
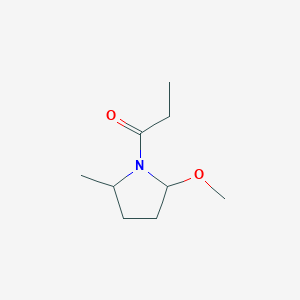
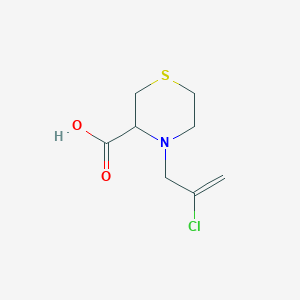
![3-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12864736.png)

![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
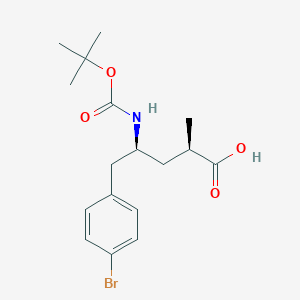
![2-(2-Bromobenzo[d]oxazol-6-yl)acetic acid](/img/structure/B12864753.png)
